molecular formula C16H13ClN2OS B2579432 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 478029-59-3

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde

Cat. No.: B2579432
CAS No.: 478029-59-3
M. Wt: 316.8
InChI Key: WLTMXRDVZHRKJE-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]benzothiazole family, a class of heterocyclic structures known for diverse pharmacological activities. The core structure consists of a fused imidazole and benzothiazole ring system, with a 5,6,7,8-tetrahydro modification enhancing conformational stability. The 4-chlorophenyl substituent at position 2 contributes to electronic and steric effects, while the carbaldehyde group at position 3 provides a reactive site for derivatization. These features make it a promising scaffold for drug discovery, particularly in oncology and infectious diseases .

Properties

IUPAC Name

2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTMXRDVZHRKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s interaction with proteins can lead to alterations in protein function and stability, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can affect cellular metabolism, resulting in altered energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which can have downstream effects on cellular function. The compound’s ability to interact with multiple targets makes it a versatile molecule with potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects within the cell.

Biological Activity

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde (CAS No. 478029-59-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, antibacterial activity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H13ClN2OS
  • Molecular Weight : 316.81 g/mol
  • Density : 1.48 g/cm³ (predicted)
  • pKa : 3.81 (predicted)

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluated its cytotoxic potency using the crystal violet microtiter plate assay against several human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 2.38 to 8.13 µM for different derivatives tested .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4eCervical Cancer (SISO)2.38
5lBladder Cancer (RT-112)3.77
ReferenceCisplatin~10

Antibacterial Activity

The compound also exhibits antibacterial properties. In vitro studies showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other tested strains . This suggests potential applications in treating bacterial infections.

Table 2: Antibacterial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

The mechanisms underlying the biological activities of this compound are not fully elucidated but appear to involve interactions with cellular targets such as enzymes and receptors. Docking studies have suggested that the compound may interact with amino acids in proteins relevant to cancer progression and bacterial survival . Additionally, its structure indicates potential for binding interactions that could inhibit key biological pathways.

Case Studies

A recent case study focused on the synthesis and biological evaluation of derivatives of imidazo[2,1-b][1,3]benzothiazole compounds, including the target compound. The study found that modifications at specific positions on the benzothiazole ring significantly influenced cytotoxicity and antibacterial efficacy .

Comparison with Similar Compounds

Substituent Modifications at the Carbaldehyde Group

Derivatives of the target compound often involve functionalization of the carbaldehyde group. Key examples include:

Compound Name Substituent Molecular Formula Key Properties/Activities Evidence ID
N′-{(E)-[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[...]-3-yl]methylene}-2-thiophenecarbohydrazide Thiophene carbohydrazide C21H17ClN4OS2 Enhanced solubility; potential for metal chelation
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[...]-3-carbaldehyde O-(3-fluorobenzyl)oxime 3-Fluorobenzyl oxime Not specified Improved bioavailability via oxime formation
3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[...] 2-Chlorobenzoyloxy oxime C23H17Cl2N3O2S High purity (>90%); increased lipophilicity

Analysis :

  • Oxime derivatives (e.g., 3-fluorobenzyl or 2-chlorobenzoyloxy) enhance stability and modulate lipophilicity, which may influence blood-brain barrier penetration .

Core Structure Variations

Modifications to the fused ring system or saturation pattern significantly alter bioactivity:

Compound Name Core Structure Key Features Biological Activities Evidence ID
8-Chloro-3(phenylcarbonoimidoyl)-10a-H-pyrimido[2,1-b][1,3]benzothiazole-2-thiol Pyrimido[2,1-b][1,3]benzothiazole Chloro and thiol substituents Anti-bacterial, anti-inflammatory
(6R)-6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole 2,3,5,6-Tetrahydroimidazo thiazole Bromophenyl substituent; altered saturation Not specified
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde 2,3-Dihydroimidazo thiazole Biphenyl group; carbaldehyde at position 5 Structural isomerism effects

Analysis :

  • Saturation changes (e.g., 2,3,5,6-tetrahydro vs. 5,6,7,8-tetrahydro) affect ring rigidity and binding to targets like FLT3 kinase .

Halogen Substituent Effects

The 4-chlorophenyl group in the target compound can be compared to analogs with alternative halogens:

Compound Name Halogen Substituent Molecular Weight Key Differences Evidence ID
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[...]-3-carbaldehyde (Target) Chlorine (Cl) 344.84 (calc.) Optimal balance of lipophilicity and electronic effects
(6R)-6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole Bromine (Br) Not specified Increased steric bulk; stronger σ-hole interactions

Analysis :

  • Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .

Q & A

Basic: What synthetic methodologies are established for synthesizing this compound?

The compound can be synthesized via cyclocondensation reactions. A common route involves reacting 5,6,7,8-tetrahydrobenzothiazole-2-amine with a halogenated carbonyl derivative (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in a polar aprotic solvent like acetone or ethanol. The reaction typically proceeds under reflux (24–48 hours) with acid catalysis (e.g., glacial acetic acid) to promote cyclization . Post-synthesis, crystallization from dimethylformamide (DMF) or ethanol yields pure crystals, validated by melting point analysis and spectroscopic methods (IR, 1^1H NMR).

Basic: How is X-ray crystallography employed to confirm its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. The imidazo[2,1-b][1,3]benzothiazole core is planar (r.m.s. deviation < 0.005 Å), with bond lengths (e.g., C–S: 1.74–1.78 Å, C–N: 1.32–1.35 Å) consistent with aromatic heterocycles. Substituents like the 4-chlorophenyl group exhibit dihedral angles of ~5–6° relative to the core, indicating minimal steric distortion. Intermolecular π-π stacking (3.35–3.41 Å) stabilizes crystal packing .

Basic: What biological activities are linked to this scaffold?

The imidazo[2,1-b][1,3]benzothiazole scaffold exhibits diverse bioactivity, including:

  • Anticancer : Inhibition of FLT3 kinase (IC50_{50} < 1 μM) via competitive binding to the ATP pocket .
  • Antiapoptotic : Protection of lymphocytes and germ cells from oxidative stress-induced apoptosis .
  • Antimicrobial : Structural analogs show activity against Gram-positive bacteria (MIC: 8–16 μg/mL) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Catalysis : Heterogeneous catalysts (e.g., Bleaching Earth Clay, 10 wt%) in PEG-400 enhance regioselectivity and reduce side reactions .
  • Solvent effects : Refluxing in DMF or acetonitrile improves cyclization kinetics compared to ethanol.
  • Workup : Acid-base purification (e.g., HCl/NH4_4OH treatment) removes unreacted amines, while slow crystallization minimizes impurities .
  • Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress, ensuring >95% purity post-crystallization .

Advanced: How do intermolecular interactions influence its physicochemical properties?

  • Crystal stability : π-π stacking between aromatic cores (3.35–3.41 Å) and C–H···Cl hydrogen bonding (2.89–3.02 Å) dominate packing, contributing to high melting points (>390 K) and low solubility in nonpolar solvents .
  • Solubility : Polar substituents (e.g., aldehyde group at position 3) enhance aqueous solubility (logP reduction by ~0.5 units), critical for bioavailability studies .

Advanced: What computational approaches predict its binding to biological targets?

  • Docking studies : Molecular docking (AutoDock Vina) into FLT3 (PDB: 1RJB) reveals hydrogen bonding between the aldehyde group and Lys-644, while the chlorophenyl moiety occupies a hydrophobic pocket. Predicted ΔG: −9.2 kcal/mol .
  • MD simulations : 100-ns simulations in GROMACS assess stability of ligand-receptor complexes; RMSD < 2 Å indicates stable binding .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with IC50_{50} values (R2^2 = 0.87), guiding rational design of analogs .

Advanced: How to resolve contradictions in reported biological data?

Discrepancies in IC50_{50} values (e.g., FLT3 inhibition vs. SIRT1 activation) arise from:

  • Assay conditions : Variations in ATP concentration (1–10 mM) affect competitive inhibition profiles .
  • Cell lines : FLT3-dependent MV4-11 cells vs. SIRT1-overexpressing HEK293T yield divergent activity thresholds.
  • Structural analogs : Methyl vs. aldehyde substituents alter electron density, impacting target selectivity. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What spectroscopic techniques validate synthetic intermediates?

  • IR spectroscopy : Confirm imine formation (C=N stretch: 1620–1640 cm1^{-1}) and aldehyde groups (C=O: 1680–1700 cm1^{-1}) .
  • 1^1H NMR : Aromatic protons (δ 7.2–7.8 ppm, multiplet) and aldehyde protons (δ 9.8–10.2 ppm, singlet) confirm regiochemistry .
  • HRMS : Exact mass (e.g., [M+H]+^+: 357.0423) verifies molecular formula (C16_{16}H12_{12}ClN2_2OS) .

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